6-Hepten-3-YN-1-OL
Overview
Description
6-Hepten-3-YN-1-OL is a chemical compound with the molecular formula C7H10O. It is a colorless liquid with a characteristic odor and is commonly used in various fields such as medical research, environmental research, and industrial research. The compound’s unique structure, featuring both an alkene and an alkyne functional group, makes it a versatile building block in organic synthesis.
Scientific Research Applications
6-Hepten-3-YN-1-OL has versatile applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hepten-3-YN-1-OL can be synthesized through various methods. One common approach involves the reaction of 1-hexyne with formaldehyde in the presence of a base, followed by hydrogenation to yield the desired product . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Tetrahydrofuran or similar solvent
Catalyst: Palladium on carbon for hydrogenation
Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
6-Hepten-3-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 6-Heptenoic acid or 6-Heptenal.
Reduction: 6-Hepten-3-ol or 6-Heptane.
Substitution: 6-Hepten-3-yl chloride or 6-Hepten-3-yl bromide.
Mechanism of Action
The mechanism of action of 6-Hepten-3-YN-1-OL involves its interaction with various molecular targets. The compound’s alkyne and alkene groups can participate in reactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Heptyn-1-ol: Similar structure but lacks the alkene group.
1-Hepten-3-ol: Contains an alkene group but lacks the alkyne group.
2-Methyl-6-hepten-3-yn-2-ol: Contains additional methyl group and different functional group positions.
Uniqueness
6-Hepten-3-YN-1-OL is unique due to the presence of both an alkene and an alkyne functional group, which provides a higher degree of reactivity and versatility in chemical reactions compared to its similar compounds.
Properties
IUPAC Name |
hept-6-en-3-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h2,8H,1,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLDQGGFJMZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560161 | |
Record name | Hept-6-en-3-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123707-02-8 | |
Record name | Hept-6-en-3-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70560161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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